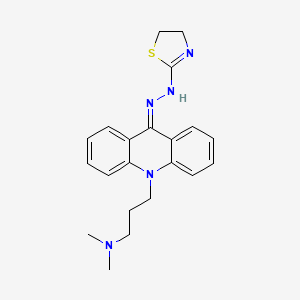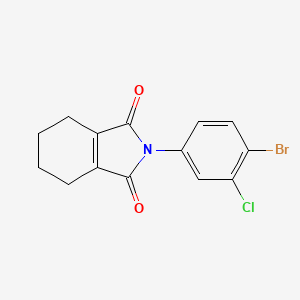
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which contributes to its unique chemical properties
準備方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as phthalic anhydride and an amine.
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents can be introduced through a nucleophilic aromatic substitution reaction.
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the isoindole core under specific conditions, such as using a palladium catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro or fully hydrogenated derivatives, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- exerts its effects involves interactions with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that it can bind to targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, leading to the inhibition of cancer cell growth.
類似化合物との比較
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. Similar compounds include:
1H-Isoindole-1,3(2H)-dione, 2-phenyl-4,5,6,7-tetrahydro-: Lacks the halogen substituents, resulting in different chemical properties and biological activities.
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-phenyl)-4,5,6,7-tetrahydro-: Contains only a bromine atom, which may affect its reactivity and interactions with biological targets.
1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-phenyl)-4,5,6,7-tetrahydro-: Contains only a chlorine atom, leading to different chemical and biological properties.
特性
CAS番号 |
39985-68-7 |
|---|---|
分子式 |
C14H11BrClNO2 |
分子量 |
340.60 g/mol |
IUPAC名 |
2-(4-bromo-3-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrClNO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7H,1-4H2 |
InChIキー |
UCRQEAXNKJGVGA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


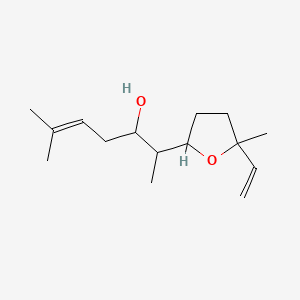
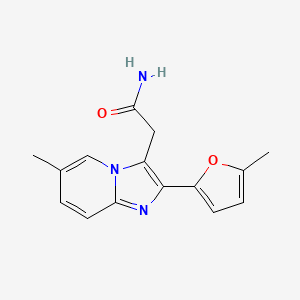
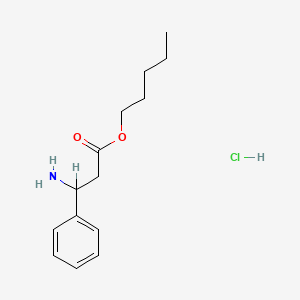
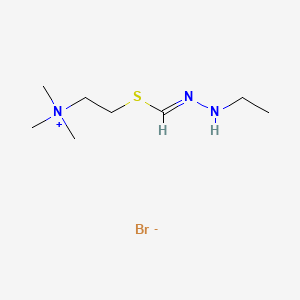

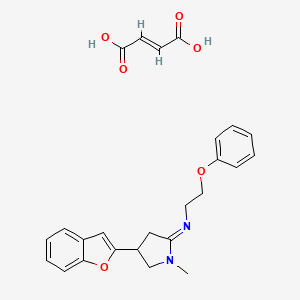
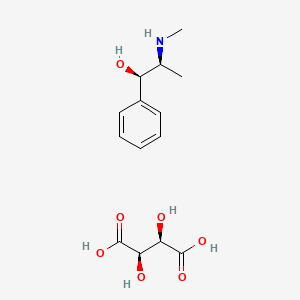

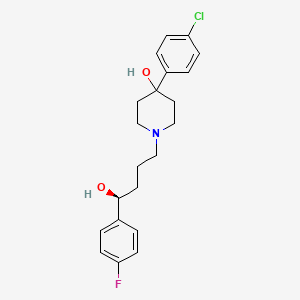
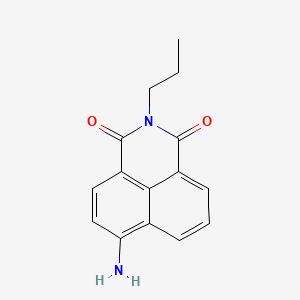

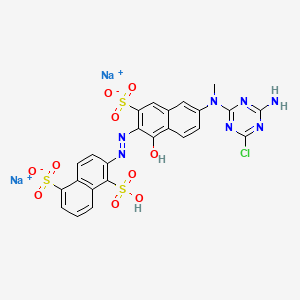
![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
